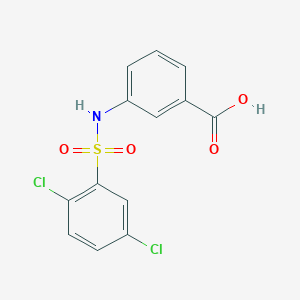

3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid

Vue d'ensemble

Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Synthesis Analysis

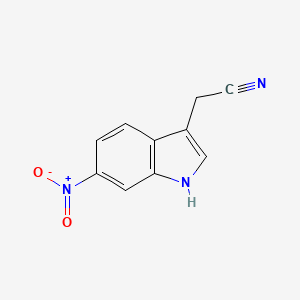

Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl chloride group . The sulfonyl chloride group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colourless viscous oil . It has a molar mass of 176.62 g/mol . It has a density of 1.384 g/mL at 25 °C . It is soluble in alcohol and diethyl ether, but insoluble in cold water .Applications De Recherche Scientifique

Benzoic Acid and Derivatives in Gut Function Regulation

Benzoic acid and its derivatives, recognized for their antimicrobial properties, have been studied for their effects on gut functions. Research indicates that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota in piglets and porcine intestinal epithelial cells, suggesting potential applications in improving gut health and promoting growth in livestock (Mao et al., 2019).

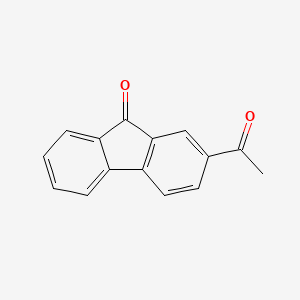

Stability and Degradation Studies of Nitisinone

Nitisinone, a compound structurally related to triketone herbicides, has been examined for its stability and degradation under various conditions. Studies reveal that nitisinone's stability is pH-dependent, with degradation products formed at lower pH levels. This research could inform the stability and safe use of related compounds, including 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid, in medicinal applications (Barchańska et al., 2019).

Chlorogenic Acid: Pharmacological and Food Additive Roles

Chlorogenic acid, another benzoic acid derivative, has been extensively studied for its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. This suggests that structurally similar compounds, like 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid, may also possess significant pharmacological and food preservation potentials (Naveed et al., 2018).

Physiologically-Based Pharmacokinetic Analysis

Research involving benzoic acid in rats, guinea pigs, and humans aims to understand its metabolic and dosimetric variations, suggesting a foundation for assessing dietary exposures and safety profiles of benzoic acid and its derivatives in different species (Hoffman & Hanneman, 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(2,5-dichlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-9-4-5-11(15)12(7-9)21(19,20)16-10-3-1-2-8(6-10)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEZSDZFELLDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354071 | |

| Record name | 3-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid | |

CAS RN |

88522-30-9 | |

| Record name | 3-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

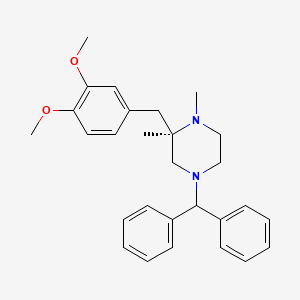

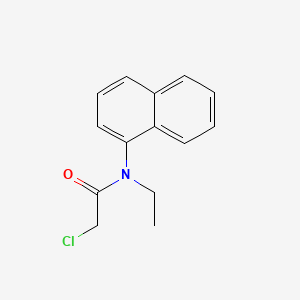

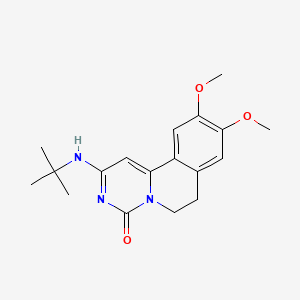

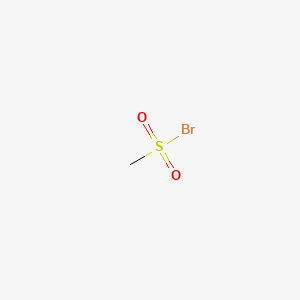

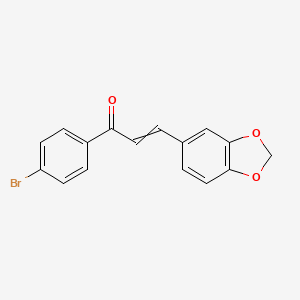

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1619995.png)